2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane
CAS No.: 94201-12-4
Cat. No.: VC16990986
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94201-12-4 |
|---|---|
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | 2-hexan-2-yl-4-phenyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C15H22O2/c1-3-4-8-12(2)15-16-11-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3 |
| Standard InChI Key | BINOLRXOEXUHNT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C)C1OCC(O1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The core structure of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane consists of a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted with a phenyl group at the 4-position and a 1-methylpentyl chain at the 2-position. The branched alkyl chain introduces steric effects, influencing reactivity and physical properties such as solubility and boiling point .
Key Structural Features:
-
Ring System: The 1,3-dioxolane ring provides rigidity and stability, with bond angles optimized for minimal strain.
-
Substituents:
Physicochemical Properties
While experimental data for 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane is sparse, properties can be inferred from related compounds:
The higher molecular weight and branched chain suggest lower volatility compared to simpler dioxolanes like 2-methyl-4-phenyl-1,3-dioxolane (b.p. 242.4°C) .
Synthesis and Manufacturing
Routes of Synthesis
The synthesis of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane likely involves acetal formation between a diol and a carbonyl compound. A plausible pathway includes:
-
Precursor Preparation:
-
Reaction of 1-methylpentanol with a carbonyl source (e.g., benzaldehyde) under acidic conditions to form a hemiacetal intermediate.
-
-
Cyclization:
Example Reaction Scheme:
\text{R-OH + R'CHO} \xrightarrow{\text{H}^+} \text{R-O-CH(OH)-R'} \xrightarrow{\text{HO-(CH}_2\text{)_2-OH}} \text{Dioxolane Derivative}Industrial Production
Suppliers such as Chemos GmbH offer 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane in bulk quantities, indicating scalable synthesis methods . Process optimization likely focuses on:
-
Catalyst Selection: Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
-
Purification: Distillation or chromatography to achieve high purity (>98%) .
Applications in Industry and Research
Pharmaceutical Intermediates
Dioxolanes are versatile intermediates in drug synthesis. The phenyl and alkyl substituents in 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane may facilitate:
-
Chiral Resolution: Serving as a building block for enantioselective synthesis.
-
Prodrug Design: Masking polar functional groups to enhance bioavailability .
Analytical Characterization
Gas Chromatography (GC)
Retention indices (RI) for related dioxolanes on polar and non-polar columns provide benchmarks for identifying 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane:
Spectroscopic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume